molecular formula C13H18O B2927192 1-(4-Butylphenyl)propan-1-one CAS No. 79219-21-9

1-(4-Butylphenyl)propan-1-one

Cat. No.: B2927192
CAS No.: 79219-21-9
M. Wt: 190.286
InChI Key: HLYLZPUXULIVQP-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)propan-1-one is an organic compound with the molecular formula C13H18O. It is a ketone derivative characterized by a butyl group attached to the para position of a phenyl ring, which is further connected to a propanone moiety. This compound is utilized in various fields, including chemistry, pharmaceuticals, and forensic science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Butylphenyl)propan-1-one can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of tert-butylbenzene with propionyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is typically carried out in a solvent such as petroleum ether at a controlled temperature .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of efficient separation techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Butylphenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)propan-1-one involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include enzymatic oxidation and reduction reactions, which modify the compound’s structure and activity .

Comparison with Similar Compounds

Uniqueness: 1-(4-Butylphenyl)propan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-(4-butylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-3-5-6-11-7-9-12(10-8-11)13(14)4-2/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYLZPUXULIVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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